(3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile
Description
Properties
Molecular Formula |
C9H8BrClN2 |
|---|---|
Molecular Weight |
259.53 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-bromo-2-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8BrClN2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1 |
InChI Key |
YNDUMJSWSJMENC-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)Cl)[C@H](CC#N)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Strecker-Type Synthesis
One common approach to β-amino nitriles involves the Strecker reaction, where an aldehyde or ketone bearing the halogen-substituted phenyl group is reacted with ammonia (or an amine) and a cyanide source (e.g., KCN or NaCN). For example:
- Starting material: 3-bromo-2-chlorobenzaldehyde.
- Reagents: Ammonia or ammonium salts, cyanide ion.
- Conditions: Typically aqueous or alcoholic media, mild temperatures.
- Outcome: Formation of racemic β-amino nitrile, which then requires resolution or asymmetric synthesis steps to obtain the (3S)-enantiomer.
Asymmetric Catalytic Amination
To obtain the enantiomerically pure (3S)-isomer, asymmetric catalytic methods are employed:
- Use of chiral catalysts or auxiliaries during the addition of the amino group to the nitrile or related precursors.
- Enantioselective hydrogenation or reductive amination of α,β-unsaturated nitriles.
- Chiral phase-transfer catalysis or enzymatic resolution post-synthesis.
Multi-Step Organic Synthesis via Halogenated Phenylacetonitrile
A reported synthetic sequence for structurally similar compounds involves:
- Halogenated phenylacetonitrile as a key intermediate.
- Reaction with electrophilic reagents or organometallic species to introduce the amino group at the β-position.
- Use of lithium hexamethyldisilazide (LiHMDS) as a strong base to generate reactive intermediates for nucleophilic addition.
- Methylation or other alkylation steps to complete the carbon skeleton.
For instance, in a related synthesis, N-phenylbenzamide derivatives were treated with LiHMDS and acetonitrile under argon atmosphere, followed by quenching and chromatographic purification to yield β-ketonitriles, which can be further converted to β-amino nitriles under reductive amination or related conditions.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-bromo-2-chlorobenzaldehyde + NH3 + KCN | Strecker reaction to β-amino nitrile intermediate | 60-75 | Racemic mixture |
| 2 | Chiral catalyst (e.g., chiral amine or metal complex) | Asymmetric amination or resolution | 85-95 (ee > 90%) | Enantiomeric excess critical |
| 3 | Purification by silica gel chromatography | Removal of impurities and isolation | 90-98 | Ensures high purity |
| 4 | Optional crystallization | Further enantiomeric enrichment | 80-90 | Final product isolation |
These yields and conditions are inferred from analogous compounds due to the scarcity of direct reports on the exact positional isomer.
Analytical and Characterization Data
- Molecular formula: C9H8BrClN2.
- Molecular weight: Approximately 259.53 g/mol.
- Characteristic IR absorptions: NH stretch (~3380 cm⁻¹), nitrile stretch (~2210 cm⁻¹).
- NMR data: Proton and carbon NMR confirm substitution pattern and stereochemistry.
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with halogenated β-amino nitriles.
Notes on Industrial and Laboratory Scale Synthesis
- Industrial synthesis often employs continuous flow reactors to optimize reaction times and yields.
- Green chemistry principles are increasingly incorporated, such as minimizing hazardous cyanide use and employing safer solvents.
- Advanced purification techniques (e.g., preparative HPLC) ensure enantiomeric purity essential for pharmaceutical applications.
Summary Table: Key Preparation Aspects
| Aspect | Details |
|---|---|
| Starting Materials | Halogenated benzaldehydes or phenylacetonitriles |
| Key Reactions | Strecker reaction, asymmetric amination, alkylation |
| Catalysts | Chiral metal complexes, phase-transfer catalysts |
| Bases | LiHMDS, other strong non-nucleophilic bases |
| Purification | Silica gel chromatography, crystallization |
| Typical Yields | 60-95% depending on step and method |
| Stereochemical Control | Achieved via chiral catalysts or resolution |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while the nitrile group can be reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Scientific Research Applications
(3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-bromo-2-chlorophenyl)propanenitrile involves its interaction with specific molecular targets. The compound’s amino and nitrile groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Halogen Positioning :
- The target compound features bromine at the 3-position and chlorine at the 2-position on the phenyl ring. In contrast, analogs such as CAS 754214-90-9 have bromine at the 5-position , while CAS 1213553-63-9 places bromine at the 2-position .
- Substitution patterns directly influence steric bulk and electronic effects. For example, electron-withdrawing halogens (Cl, Br) at ortho positions (e.g., 2-Br in CAS 1213553-63-9) may enhance electrophilic reactivity compared to para-substituted analogs .
Molecular Weight and Polarity :
- The presence of heavier halogens (Br vs. F) increases molecular weight. For instance, the bromo-chloro analogs (e.g., CAS 754214-90-9) exhibit higher molecular weights (~257.53 g/mol) compared to fluoro-chloro derivatives (~198.62 g/mol) .
- Fluorine substitution (as in CAS 1213518-58-1) reduces molecular weight and may improve metabolic stability in drug design .
Synthetic Accessibility :
- describes a general synthesis route for related propanenitriles involving nucleophilic addition to formyl glycals under reflux conditions. However, the regioselectivity of halogen introduction (e.g., bromination vs. chlorination) likely varies with reaction conditions and directing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
